molecular formula C22H30N4O4 B8588318 N-[2-(2-Diethylaminoethylamino)-5-nitro-phenyl]-2-(4-ethoxyphenyl)acetamide CAS No. 55154-71-7

N-[2-(2-Diethylaminoethylamino)-5-nitro-phenyl]-2-(4-ethoxyphenyl)acetamide

Cat. No. B8588318
CAS RN: 55154-71-7
M. Wt: 414.5 g/mol
InChI Key: PDYFRWAJCHWJTK-UHFFFAOYSA-N
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Description

N-[2-(2-Diethylaminoethylamino)-5-nitro-phenyl]-2-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H30N4O4 and its molecular weight is 414.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[2-(2-Diethylaminoethylamino)-5-nitro-phenyl]-2-(4-ethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(2-Diethylaminoethylamino)-5-nitro-phenyl]-2-(4-ethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

55154-71-7

Product Name

N-[2-(2-Diethylaminoethylamino)-5-nitro-phenyl]-2-(4-ethoxyphenyl)acetamide

Molecular Formula

C22H30N4O4

Molecular Weight

414.5 g/mol

IUPAC Name

N-[2-[2-(diethylamino)ethylamino]-5-nitrophenyl]-2-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C22H30N4O4/c1-4-25(5-2)14-13-23-20-12-9-18(26(28)29)16-21(20)24-22(27)15-17-7-10-19(11-8-17)30-6-3/h7-12,16,23H,4-6,13-15H2,1-3H3,(H,24,27)

InChI Key

PDYFRWAJCHWJTK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC2=CC=C(C=C2)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

N1-(2-Diethylamino-ethyl)-4-nitro-benzene-1,2-diamine 4a (0.47 g, 1.863 mmol) was dissolved in anhydrous dichloromethane (110 mL) in a small, argon purged flask fitted with an condenser and magnetic stirbar. (4-Ethoxy-phenyl)-acetic acid 5 (0.352 g, 1.956 mmol) followed by 2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (0.552 g, 2.235 mmol) are added quickly as solids and resulting solution heated in an oil bath at 35° C. for 18 hours. After cooling to room temperature the solvent was removed under reduced pressure and the resulting residue partitioned between H2O and chloroform and 3M ammonium hydroxide solution added to adjust pH to 11-12. The mixture was transferred to a separatory funnel and the organic layer collected. The aqueous layer was further extracted with chloroform and the combined organic layers were washed with brine, dried over magnesium sulphate, filtered and concentrated to afford crude solid. Recrystallization of the crude solid from ethyl acetate yielded a yellow powder 6a N-[2-(2-Diethylamino-ethylamino)-5-nitro-phenyl]-2-(4-ethoxy-phenyl)-acetamide. Yield: 0.305 grams (39.5%). 1H NMR (DMSO) δ: 0.94 (t, 6H, J=7.1), 1.31 (t, 3H, J=6.9), 2.50 (m, 4H), 2.59 (t, 2H, J=6.5), 3.26 (m, 2H), 3.55 (s, 2H), 4.02 (q, 2H, J=6.9), 6.21 (br s, 1H), 6.75 (d, 1H, J=9.9), 6.87 (d, 2H, J=8.4), 7.24 (d, 2H, J=8.4), 7.97 (m, 2H), 9.54 (br s, 1H); MS (ESI): 415 (MH+, 100%)
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
0.352 g
Type
reactant
Reaction Step Two

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